YM-264 is classified as a pharmacological agent targeting the PAF receptor. Its mechanism of action involves blocking the effects of PAF, which can lead to reduced inflammation and other related symptoms associated with respiratory conditions like asthma. The compound's selectivity for the PAF receptor distinguishes it from other anti-inflammatory agents, potentially offering a more targeted therapeutic approach .
The synthesis of YM-264 involves several key steps and intermediates. The process typically begins with the formation of a critical intermediate through the reaction of specific precursors under controlled conditions.
YM-264 undergoes several chemical reactions during its synthesis and when interacting with biological systems.
The mechanism of action of YM-264 primarily revolves around its role as a PAF antagonist.
The physical and chemical properties of YM-264 are critical for understanding its behavior as a pharmaceutical agent.
YM-264 has potential applications primarily in the field of respiratory medicine.
Platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator with proinflammatory, prothrombotic, and vasoactive properties. It exerts biological effects at picomolar-to-nanomolar concentrations by binding to the G-protein-coupled PAF receptor (PAF-R), expressed on platelets, leukocytes, endothelial cells, and neural tissues [2] [6]. PAF signaling drives pathological cascades in:
PAF antagonists inhibit PAF-R binding, thereby blocking downstream signaling (e.g., calcium flux, NF-κB activation, and cytokine production). Their therapeutic potential spans inflammatory, cardiovascular, and oncological diseases [1] [6].
Disease Category | Key Mechanisms | Biological Outcomes |
---|---|---|
Inflammatory Disorders | Neutrophil chemotaxis, mast cell degranulation | Tissue edema, bronchoconstriction, ocular itch [4] [8] |
Cardiovascular Diseases | Platelet aggregation, leukocyte adhesion | Atherosclerosis, thrombosis, ischemia-reperfusion injury [2] [6] |
Cancer | MMP expression, VEGF release, CREB phosphorylation | Tumor angiogenesis, metastasis, therapy resistance [5] [7] |
Renal Injury | Glomerular permeability alterations | Proteinuria, hypercholesterolemia, hypoalbuminemia [3] |
The development of PAF antagonists evolved through three phases:1. Natural Compounds (1980s): Early antagonists included:- Ginkgolides (e.g., BN52021) from Ginkgo biloba [1].- Kadsurenone isolated from Piper futokadsurae [1].These demonstrated proof-of-concept for PAF-R blockade but had limited bioavailability.
Natural product analogs: PCA 4248 and SCH 37370 [1].Over 50 antagonists underwent development, but only a few advanced to clinical trials [1] [6].
Table 2: Evolution of Key PAF Receptor Antagonists
Era | Representative Compounds | Chemical Class | Development Status |
---|---|---|---|
1980s | Ginkgolide B (BN52021), Kadsurenone | Natural terpenoids | Preclinical studies [1] |
Late 1980s–1990s | WEB 2086, CV-3988, TCV-309 | Synthetic PAF analogs | Phase II/III trials (asthma/sepsis) [1] [8] |
1990s–2000s | YM-264, SR 27417, ABT-299 | Synthetic heterocycles | Preclinical/Phase I [1] [3] |
YM-264 (chemical name: 2-(3-pyridyl)thiazolidine-4-carboxamide) was identified in the early 1990s by Yamanouchi Pharmaceutical Co. as a high-affinity, orally active PAF antagonist. Key characteristics include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: